ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a fused cyclopenta[b]thiophene core, a 1,2,4-triazole ring substituted with a cyclohexyl group and a 3-methylbenzamido methyl moiety, and an ethyl carboxylate functional group.
Properties
IUPAC Name |
ethyl 2-[[2-[[4-cyclohexyl-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O4S2/c1-3-38-28(37)25-21-13-8-14-22(21)40-27(25)31-24(35)17-39-29-33-32-23(34(29)20-11-5-4-6-12-20)16-30-26(36)19-10-7-9-18(2)15-19/h7,9-10,15,20H,3-6,8,11-14,16-17H2,1-2H3,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXHMIMIZFWWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4CCCCC4)CNC(=O)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler triazole derivatives and incorporating various functional groups through reactions such as acylation and thiolation. The detailed synthetic pathway includes:
- Formation of Triazole Derivative : The initial step involves creating the triazole structure which serves as a critical pharmacophore.
- Thioether Formation : The introduction of a thioether linkage enhances the compound's interaction with biological targets.
- Acetamido Group Addition : This modification is crucial for improving solubility and bioavailability.
- Cyclopentathiophene Integration : The cyclopenta[b]thiophene moiety is added to confer unique structural properties that may influence biological activity.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. Results showed moderate to potent cytotoxic effects, suggesting a promising avenue for cancer therapy development .
The proposed mechanism of action for this compound involves:
- Inhibition of Tumor Growth : By interfering with cellular proliferation pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
The specific interactions at the molecular level are still under investigation but are believed to involve key signaling pathways associated with cancer progression.
Case Studies
A notable case study involved the evaluation of similar triazole-based compounds in a preclinical model of breast cancer. The study reported that these compounds not only inhibited tumor growth but also reduced metastatic spread by modulating the immune response .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Key features influencing its potency include:
- Cyclohexyl Group : Enhances lipophilicity and may improve membrane permeability.
- Triazole Ring : Known for its role in various biological activities including antifungal and anticancer effects.
Comparison with Similar Compounds
Structural Analog: Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Core Structure : Shares the cyclopenta[b]thiophene backbone and ethyl carboxylate group.
Key Differences :
- Substituent : The target compound has a 1,2,4-triazole-thioacetamido group, while the analog features a phenylthioureido group.
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
|---|---|---|
| Core Structure | Cyclopenta[b]thiophene | Cyclopenta[b]thiophene |
| Key Substituent | 1,2,4-Triazole-thioacetamido with cyclohexyl and 3-methylbenzamido | Phenylthioureido |
| Hydrogen-Bonding Capacity | High (triazole N-atoms, amide groups) | Moderate (thiourea S and N) |
| Aromatic Interactions | Moderate (benzamido and thiophene) | High (phenyl group) |
| Synthetic Complexity | Likely high (multi-step functionalization) | Moderate (single-step thiourea coupling) |
Structural Analog: Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
Core Structure : Benzo[b]thiophene (fused benzene and thiophene) vs. cyclopenta[b]thiophene.
Key Differences :
- Ring System: The benzo[b]thiophene in the analog is fully aromatic, whereas the cyclopenta[b]thiophene in the target has a non-aromatic cyclopentane ring.
- Functionalization : The analog contains hydroxyl and oxo groups, making it more polar but less structurally rigid than the target compound.
Implications :
- The aromatic benzo[b]thiophene may confer higher thermal stability but lower conformational flexibility compared to the target compound.
- The oxo and hydroxyl groups in the analog increase solubility in polar solvents, whereas the target’s cyclohexyl and benzamido groups enhance lipophilicity.
Polycyclic Aromatic Hydrocarbons (PAHs)
Examples : 4H-Cyclopenta[def]phenanthrene, chrysene derivatives.
Comparison :
- Aromaticity: PAHs are fully aromatic, while the target compound’s cyclopenta[b]thiophene is partially non-aromatic.
Table 2: Electronic and Solubility Properties
| Compound Type | Aromaticity | Key Functional Groups | Solubility Profile |
|---|---|---|---|
| Target Compound | Partial | Triazole, carboxylate, amide | Moderate (balanced lipophilicity) |
| PAHs (e.g., chrysene) | Full | None | Low (highly hydrophobic) |
Research Findings and Implications
- Triazole vs. Thiourea : The 1,2,4-triazole group in the target compound likely enhances metabolic stability compared to thiourea derivatives, which are prone to oxidation .
- Core Flexibility : The cyclopenta[b]thiophene core may allow better target binding in enzymes or receptors due to its semi-rigid structure, contrasting with the rigid benzo[b]thiophene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
